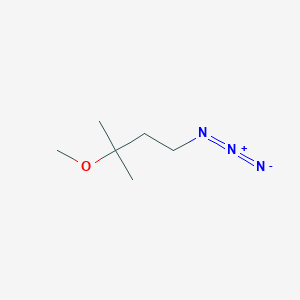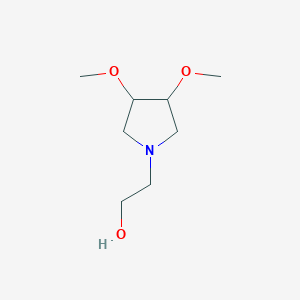
Caged Retinoic Acid
Übersicht
Beschreibung
“Caged Retinoic Acid” is a photoactivatable form of Retinoic Acid . It has a CAS Number of 1040124-47-7, a molecular weight of 495.6, and a molecular formula of C29H37NO6 . It is a caged form of Retinoic Acid, which is the oxidized carboxylic acid form of retinol, known in the dietary context as Vitamin A .
Synthesis Analysis
The production of Retinoic Acid from retinol requires two consecutive enzymatic reactions catalyzed by different sets of dehydrogenases . The retinol is first oxidized into retinal, which is then oxidized into Retinoic Acid .
Molecular Structure Analysis
Retinoic Acid exerts its molecular actions mainly through Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) nuclear receptors . These receptors are regulated by retinoids, i.e., Retinoic Acid (RA) and its analogs, as receptor agonists .
Chemical Reactions Analysis
Retinoic Acid metabolism involves the conversion of retinol to Retinoic Acid through two oxidative steps: first, retinol is oxidized reversibly to retinaldehyde, and then retinaldehyde is oxidized irreversibly to Retinoic Acid . Excess Retinoic Acid is inactivated by conversion to hydroxylated derivatives .
Physical And Chemical Properties Analysis
Retinoids, including “Caged Retinoic Acid”, are characterized by a large hydrophobic moiety, making these compounds poorly soluble in water . The aqueous solubilities of three naturally occurring retinoids were found to be 60, 110, and 210nM for retinol, retinal, and retinoic acid, respectively .
Wissenschaftliche Forschungsanwendungen
Developmental Signaling and Cell Differentiation
Retinoic acid (RA) plays a pivotal role in embryology and molecular biology. It modifies cell differentiation patterns, potentially duplicating parts of the embryo in an organized manner. RA also acts as a switch initiating differential gene expression leading to cell differentiation, making it crucial in vertebrate development systems (Summerbell & Maden, 1990).
Pharmacological Optimization
Research aims to enhance the pharmacological activities of topically applied RA while reducing toxicity and improving chemical stability. This involves exploring a range of in vitro and in vivo test systems to evaluate RA and its derivatives, focusing on their impact on cell proliferation, differentiation, and inflammation (Shroot, 1986).
Retinoic Acid Receptors in Cancer Therapy
Retinoids regulate critical biological processes, including cell growth and apoptosis, through binding to retinoic acid receptors (RARs). Understanding the function of these binding proteins and nuclear receptors assists in developing specific compounds for cancer treatment and prevention (Bushue & Wan, 2010).
Role in Organogenesis
RA is essential for vertebrate organogenesis. It organizes the trunk in early development and contributes to the formation of several organs, including the eye. RA likely functions primarily in a paracrine manner, controlling differentiation of pluripotent cells (Duester, 2008).
Impact on Ocular Surface
RA improves wound healing on the ocular surface and plays a vital role in cell differentiation at the cornea, conjunctiva, and limbus. However, its overconcentration can have adverse effects, including dry eye symptoms due to its impact on meibomian glands (Samarawickrama et al., 2015).
Therapeutic Use in Leukemia
RA has been identified as effective in inducing differentiation of acute promyelocytic leukemia (APL) cells into mature granulocytes. The t(15;17) translocation in APL fuses the RARα gene to a novel transcribed locus, implicating RA receptor α in leukaemogenesis (Thé et al., 1990).
Chemoprevention and Differentiation Therapy
Retinoids are fundamental in maintaining epithelial differentiation, playing a significant role in the chemoprevention of epithelial carcinogenesis and in differentiation therapy. They control gene expression through nuclear RARs and 9-cis-retinoic acid receptors, effective against various forms of cancer (Hansen et al., 2000).
Wirkmechanismus
Safety and Hazards
“Caged Retinoic Acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) .
Zukünftige Richtungen
There is ongoing research into the role of the Retinoic Acid pathway and its downstream gene activation in relation to cancer progression . Future directions include exploring ways of targeting the Retinoic Acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes . This could make tumor cells sensitive to treatment and improve the progression-free survival of patients .
Eigenschaften
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO6/c1-20(13-14-24-22(3)12-9-15-29(24,4)5)10-8-11-21(2)16-28(31)36-19-23-17-26(34-6)27(35-7)18-25(23)30(32)33/h8,10-11,13-14,16-18H,9,12,15,19H2,1-7H3/b11-8+,14-13+,20-10+,21-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWJSGSQUHALBL-KMUUSORHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caged Retinoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1474242.png)

![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)
![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)
![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)
![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)
![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1474251.png)
